![molecular formula C15H17N5O3 B14172257 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)
2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Condensation reaction: The pyrazole derivative is then reacted with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the Schiff base.
Acylation: The final step involves the acylation of the Schiff base with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the nitrophenyl group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: The primary product would be the corresponding amine derivative.
Substitution: Various substituted pyrazole derivatives can be formed depending on the reagents used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science:
Biology
Enzyme Inhibition: Studies may explore its potential as an enzyme inhibitor.
Antimicrobial Activity: Research into its effectiveness against various microbial strains.
Medicine
Drug Development: Potential use in the development of new therapeutic agents.
Pharmacology: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry
Agriculture: Possible applications as a pesticide or herbicide.
Chemical Manufacturing: Use as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide would depend on its specific application. For example:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity.
Antimicrobial Activity: It may disrupt microbial cell membranes or interfere with essential metabolic pathways.
類似化合物との比較
Similar Compounds
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-chlorophenyl)ethylideneamino]acetamide: Similar structure but with a chlorine substituent instead of a nitro group.
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-methylphenyl)ethylideneamino]acetamide: Similar structure but with a methyl substituent instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide may confer unique electronic and steric properties, influencing its reactivity and biological activity compared to similar compounds.
特性
分子式 |
C15H17N5O3 |
|---|---|
分子量 |
315.33 g/mol |
IUPAC名 |
2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H17N5O3/c1-10-8-11(2)19(18-10)9-15(21)17-16-12(3)13-4-6-14(7-5-13)20(22)23/h4-8H,9H2,1-3H3,(H,17,21)/b16-12+ |
InChIキー |
NESXUXRBROSOHL-FOWTUZBSSA-N |
異性体SMILES |
CC1=CC(=NN1CC(=O)N/N=C(\C)/C2=CC=C(C=C2)[N+](=O)[O-])C |
正規SMILES |
CC1=CC(=NN1CC(=O)NN=C(C)C2=CC=C(C=C2)[N+](=O)[O-])C |
溶解性 |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



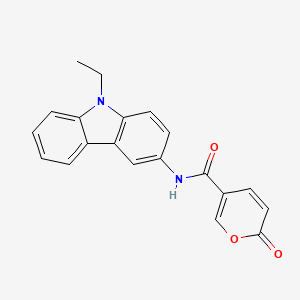
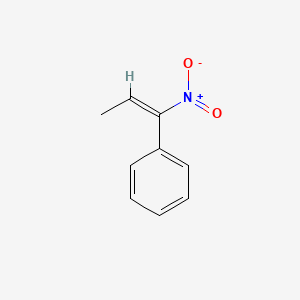
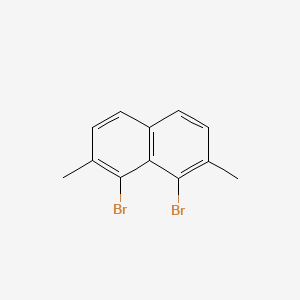
![tert-butyl N-[5-[5-[(3-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]pentyl]carbamate](/img/structure/B14172192.png)
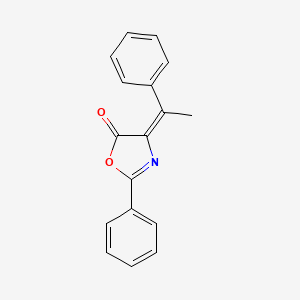
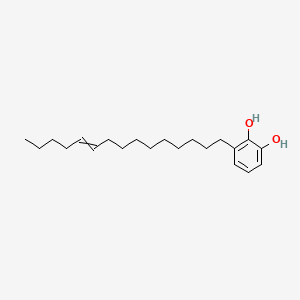
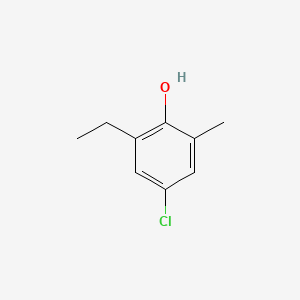
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)


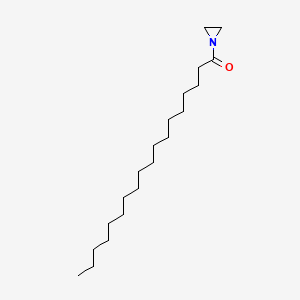
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
